molecular formula C20H22ClN3O5S B2498844 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-chlorophenyl)methyl]ethanediamide CAS No. 872880-98-3

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-chlorophenyl)methyl]ethanediamide

Cat. No.: B2498844
CAS No.: 872880-98-3
M. Wt: 451.92
InChI Key: JDDGUVYMWBOFIW-UHFFFAOYSA-N
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Description

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenesulfonyl group, an oxazinan ring, and a chlorophenyl group, making it a subject of interest for researchers in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the formation of the oxazinan ring. This can be achieved through the reaction of an appropriate amine with an epoxide under acidic conditions. The benzenesulfonyl group is then introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine. Finally, the chlorophenyl group is attached through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazinan ring can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by interactions with the benzenesulfonyl and oxazinan groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit hNE with moderate potency makes it a valuable compound for further research in medicinal chemistry .

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c21-16-9-7-15(8-10-16)13-22-19(25)20(26)23-14-18-24(11-4-12-29-18)30(27,28)17-5-2-1-3-6-17/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDGUVYMWBOFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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